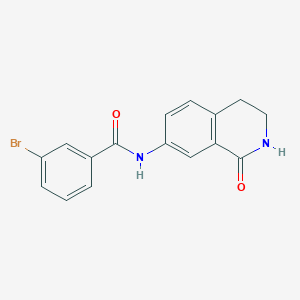

![molecular formula C24H25N5O4 B2577692 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide CAS No. 1021099-25-1](/img/structure/B2577692.png)

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

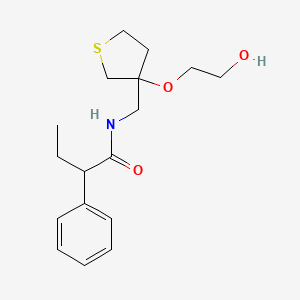

The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides, which are reagents for the synthesis of heterocyclic compounds . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given the presence of multiple ring structures and functional groups. The structure of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which substituted the oxygen atom of oxadiazole nucleus with nitrogen triazole analogue .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The electrophilic (F+k) and nucleophilic (F−k) FF values, condensed to the particular k atoms of molecules, were assessed by means of the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors .Aplicaciones Científicas De Investigación

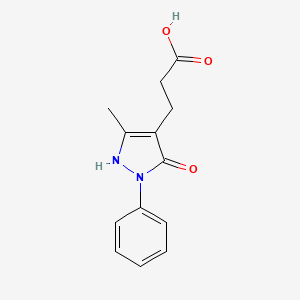

GABAA Receptor Agonists and Anxiolytic Activity

- TPA023, a triazolopyridazine compound, has shown anxiolytic-like activity and anticonvulsant activity in animal models, without causing sedation or withdrawal effects. This compound selectively targets GABAA receptors, emphasizing its nonsedating anxiolytic profile distinct from nonselective agonists (Atack et al., 2006).

Anticonvulsant and Neuroprotective Properties

- Various triazolo and pyridazine derivatives have been evaluated for their anticonvulsant activity. Compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines showed potent activity against seizures in rats, and thiazolo[3,2-b]-1,2,4-triazoles demonstrated neuroprotective properties against ethanol-induced oxidative stress in mouse brain and liver (Kelley et al., 1995); (Aktay et al., 2005).

Anti-Inflammatory and Anti-Hypertensive Activities

- 1,5-Benzodiazepine tricyclic derivatives have shown anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandinE(2) production. These compounds don't bind to central or peripheral BDZ receptors but have a significant impact on leukocyte migration and cytokine production (Fruscella et al., 2001).

Diuretic Activity

- Quinazoline and pyridopyrimidine derivatives, which share structural features with the triazolo and pyridazine compounds, have been studied for their potential diuretic properties. Specific compounds demonstrated diuretic activity in rats, indicating the potential for these chemical families in diuretic drug development (Eisa et al., 1996).

Cardiotonic Activity

- Dihydropyridazinone derivatives have been identified as potent positive inotropes, with some compounds showing significant oral activity and sustained contractility effects. This suggests the potential application of compounds within this family in developing cardiotonic drugs (Robertson et al., 1986).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Triazole is the most widely used compound in different potential activities . Therefore, it could be of interest to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15-11-16(2)13-18(12-15)24(30)25-9-10-33-22-8-7-21-26-27-23(29(21)28-22)17-5-6-19(31-3)20(14-17)32-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKDFRDRUIWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)

![3-{4-[Benzyl(ethyl)amino]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2577612.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)

![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2577625.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2577631.png)